molecular formula C18H17N3O3 B2990088 N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-naphthalen-1-ylacetamide CAS No. 633296-57-8

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-naphthalen-1-ylacetamide

Cat. No.: B2990088
CAS No.: 633296-57-8
M. Wt: 323.352
InChI Key: AXPZVPUIGVHMOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-naphthalen-1-ylacetamide is a synthetic chemical compound designed for research use in medicinal chemistry and drug discovery. Its structure incorporates a naphthalene ring system linked to a functionalized pyrimidine-2,6-dione (uracil) core, a scaffold recognized for its diverse biological activities. The naphthalene moiety is a versatile pharmacophore known to improve a compound's chemical and metabolic stability and is frequently explored in the development of anticancer agents . Similarly, pyrimidine-dione derivatives are privileged structures in medicinal chemistry, often associated with a range of pharmacological properties. Researchers can investigate this compound as a potential building block or intermediate in the synthesis of novel therapeutic candidates. It may also serve as a key reference standard or a starting point for structure-activity relationship (SAR) studies in various biochemical assays. This product is intended for use by qualified researchers in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-20-15(11-17(23)21(2)18(20)24)19-16(22)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9,11H,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPZVPUIGVHMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NC(=O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-naphthalen-1-ylacetamide is a synthetic compound that has attracted attention in medicinal chemistry due to its structural characteristics and potential biological activities. This article reviews its biological activity, including synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H17N3OC_{18}H_{17}N_{3}O with a molecular weight of approximately 295.35 g/mol. The compound features a pyrimidine ring linked to a naphthalene moiety, which may contribute to its pharmacological properties.

Structural Characteristics

  • Molecular Weight : 295.35 g/mol
  • CAS Number : 633296-57-8
  • Chemical Structure :

Chemical Structure

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the pyrimidine ring.
  • Introduction of the naphthalene group.
  • Functionalization to yield the final amide product.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the identity and purity of the synthesized compound.

Anticancer Activity

Research indicates that compounds similar in structure to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives with similar pyrimidine frameworks can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis:

CompoundCell LineIC50 (µM)
Compound AMCF-71.1
Compound BHCT-1162.6
Compound CHepG21.4

These results suggest that the compound may also possess anticancer activity through similar mechanisms by inhibiting TS and inducing apoptosis in cancer cells .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Compounds with related structures have shown effectiveness against various pathogens including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .

The precise mechanism of action for this compound is not fully elucidated but can be hypothesized based on its structural features:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in nucleic acid synthesis.
  • DNA Interaction : Possible intercalation into DNA or interaction with DNA-binding proteins.
  • Cell Cycle Arrest : Induction of cell cycle arrest leading to apoptosis in cancer cells.

Further studies utilizing enzyme assays and cellular models are necessary to confirm these hypotheses.

Study 1: Anticancer Evaluation

In a study examining various pyrimidine derivatives, this compound was tested against several cancer cell lines. The results indicated significant antiproliferative effects comparable to established chemotherapeutics .

Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of related compounds against common bacterial strains. The findings revealed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on core scaffolds, functional groups, synthesis, and spectroscopic properties.

Structural Analogues with Triazole Cores

Compounds 6a-m and 7a-m () share the naphthalenylacetamide backbone but replace the pyrimidine dione with a 1,2,3-triazole ring. For example:

  • 6a : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide
  • 6m : N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide

Key Differences :

  • Core Heterocycle : Triazole vs. pyrimidine dione. Triazoles are planar and act as hydrogen-bond acceptors, whereas pyrimidine diones offer dual carbonyl groups for stronger hydrogen-bond interactions.
  • Spectroscopy :
    • IR : Triazole compounds show C=O stretches at ~1670–1682 cm⁻¹ (acetamide) and lack the dual C=O peaks (~1700 cm⁻¹) of pyrimidine diones .
    • NMR : Triazole protons resonate at δ ~8.36 ppm (e.g., 6b ), while pyrimidine dione protons would appear downfield due to electron-withdrawing effects.
Phenoxyacetamide Derivatives

Compounds m, n, and o () feature 2,6-dimethylphenoxyacetamide groups linked to tetrahydropyrimidinone rings.

Key Differences :

  • Aromatic System: Phenoxy vs. naphthalenyl. Naphthalene’s extended π-system enhances lipophilicity and stacking interactions compared to smaller phenyl groups.
  • Substituents: The target compound’s 1,3-dimethyl groups on the pyrimidine dione may improve metabolic stability over the tetrahydropyrimidinone’s reduced ring in compounds.
Functional Group Impact on Properties
  • Hydrogen Bonding : Pyrimidine diones (target) can form dual hydrogen bonds via C=O groups, whereas triazoles () act as single acceptors. This difference influences crystal packing (relevant to ’s discussion of graph-set analysis) .
  • Lipophilicity: Naphthalene (logP ~3.5) increases hydrophobicity compared to phenyl (logP ~2.0) or phenoxy (logP ~2.5) groups, affecting solubility and membrane permeability.

Data Table: Structural and Spectroscopic Comparison

Compound Name Core Structure Key Functional Groups Notable Spectral Features (IR/NMR)
Target Compound Pyrimidine dione 2,6-Dioxo, 1,3-dimethyl, naphthalene Expected IR: ~1700 cm⁻¹ (C=O), ~1650 cm⁻¹ (amide)
6a () 1,2,3-Triazole Naphthalenyloxy, phenylacetamide IR: 1671 cm⁻¹ (C=O); NMR: δ 8.36 (triazole H)
6m () 1,2,3-Triazole 4-Chlorophenyl, naphthalenyloxy IR: 1678 cm⁻¹ (C=O); HRMS: [M+H]⁺ 393.1112
m , n , o () Tetrahydropyrimidinone 2,6-Dimethylphenoxy, acetamide Not specified in evidence

Q & A

Q. Advanced Research Focus

  • TLC Monitoring : Use hexane:ethyl acetate (8:2) to track reaction progress .
  • LC-MS : Detect low-abundance intermediates (e.g., azide precursors) with high sensitivity .
  • In Situ Spectroscopy : Real-time FTIR or Raman spectroscopy identifies transient species (e.g., triazole intermediates) .

How can solvent systems and catalysts be optimized for scalable synthesis?

Q. Advanced Research Focus

  • Solvent Selection : Polar aprotic solvents (DMF, tert-BuOH) improve reaction rates but require post-reaction purification. Switch to greener solvents (e.g., cyclopentyl methyl ether) for scalability .
  • Catalyst Screening : Copper acetate (10 mol%) is standard, but Cu(I) complexes (e.g., CuI) may enhance regioselectivity in cycloadditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.